molecular formula C18H18BrFN4O2S2 B2684395 4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338794-60-8

4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Cat. No. B2684395
CAS RN: 338794-60-8
M. Wt: 485.39
InChI Key: RCRPJXCYOZWBEK-UHFFFAOYSA-N
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Description

4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18BrFN4O2S2 and its molecular weight is 485.39. The purity is usually 95%.
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Scientific Research Applications

Triazoles and Sulfonamides in Medicinal Chemistry

Triazole derivatives, such as those within the compound's structure, have been extensively studied for their broad spectrum of biological activities. Triazoles, especially the 1,2,4-triazole ring, are known for their antimicrobial, antiviral, anti-cancer, and anti-inflammatory properties among others. Sulfonamides, on the other hand, are among the first synthetic antimicrobial agents and have found various applications in medicinal chemistry. Modifications to the classical sulfonamide structure have led to derivatives with enhanced biological activities and therapeutic potential across a wide range of diseases (Verma et al., 2019; Shichao et al., 2016).

Environmental Applications

In the environmental sector, understanding the behavior and fate of brominated and sulfonamide compounds, as well as their derivatives, is crucial for assessing ecological risks and developing removal strategies for contaminants. For instance, studies on brominated flame retardants have highlighted the need for monitoring and mitigating their environmental impact. Similarly, the environmental persistence and potential endocrine-disrupting effects of certain sulfonamides have prompted research into their occurrence, degradation, and removal from aquatic environments (Zuiderveen et al., 2020; Koch & Sures, 2018).

Antioxidant Capacity and Chemical Analysis

The study of antioxidants and their mechanisms is another area where related compounds are of interest. For instance, the ABTS assay, a method for determining antioxidant capacity, involves reactions that could be influenced by compounds with similar structural features. Understanding these interactions can contribute to the development of new antioxidants or the improvement of analytical methods for assessing antioxidant activity in various matrices (Ilyasov et al., 2020; Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-bromo-N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN4O2S2/c1-2-24-17(11-21-28(25,26)16-8-6-14(19)7-9-16)22-23-18(24)27-12-13-4-3-5-15(20)10-13/h3-10,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRPJXCYOZWBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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